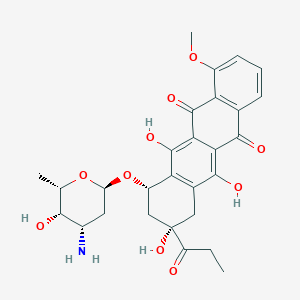

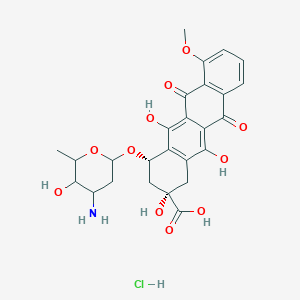

![molecular formula C29H26ClFN4O4S B601156 N-[3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine CAS No. 1026818-86-9](/img/structure/B601156.png)

N-[3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

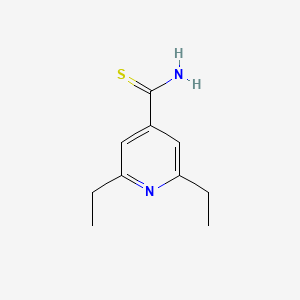

The compound “N-[3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine” is a complex organic molecule . It contains several functional groups, including a quinazolinamine group, a furanyl group, and a methylsulfonyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinazolinamine core, with the various substituents attached at specific positions . The exact 3D structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy, but such data is not available in the current literature.Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used . For example, the amine group could participate in acid-base reactions, the furanyl group could undergo electrophilic substitution, and the methylsulfonyl group could be involved in nucleophilic substitution reactions .科学的研究の応用

Optoelectronic Applications

Quinazoline derivatives have emerged as significant contributors to the field of optoelectronics, serving as key components in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. These compounds are integrated into π-extended conjugated systems, enhancing the creation of novel optoelectronic materials. Specifically, derivatives featuring polyhalogen substitutions are primary materials for fluorescent quinazolines with electroluminescent properties. Such applications extend to organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, showcasing their versatility in creating advanced optical materials (Lipunova et al., 2018).

Medicinal Chemistry

In medicinal chemistry, quinazoline and its derivatives, including similar structural motifs as found in the subject compound, play a crucial role. These heterocyclic compounds, featuring a quinazoline-4(3H)-one core, are part of over 200 naturally occurring alkaloids and have been synthesized for their antibacterial activities against pathogens like Staphylococcus aureus and Escherichia coli. The stability of the quinazolinone nucleus inspires the introduction of bioactive moieties, creating potential medicinal agents aimed at combating antibiotic resistance (Tiwary et al., 2016).

Pharmacological Implications

Pharmacologically, quinazoline derivatives have been identified for their roles as chemical inhibitors, particularly in the context of cytochrome P450 isoforms in human liver microsomes. These inhibitors are crucial for understanding drug-drug interactions and the metabolism of various pharmaceuticals, indicating the compound's potential relevance in developing therapeutic agents and studying their metabolic pathways (Khojasteh et al., 2011).

将来の方向性

特性

IUPAC Name |

N-[3-chloro-4-[(4-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26ClFN4O4S/c1-40(36,37)13-12-32-16-23-8-11-27(39-23)20-4-9-26-24(14-20)29(34-18-33-26)35-22-7-10-28(25(30)15-22)38-17-19-2-5-21(31)6-3-19/h2-11,14-15,18,32H,12-13,16-17H2,1H3,(H,33,34,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYIJUNFFXHNGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC=C(C=C5)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26ClFN4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。